molecular formula C13H11F3N2O2 B2968114 ethyl (E)-2-cyano-3-[3-(trifluoromethyl)anilino]prop-2-enoate CAS No. 349-73-5

ethyl (E)-2-cyano-3-[3-(trifluoromethyl)anilino]prop-2-enoate

Cat. No. B2968114
CAS RN: 349-73-5
M. Wt: 284.238
InChI Key: FNHPLXBWPGHIAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “ethyl (E)-2-cyano-3-[3-(trifluoromethyl)anilino]prop-2-enoate” is an organic compound containing a trifluoromethyl group and an aniline group . The trifluoromethyl group is a common substituent in organic chemistry due to its ability to influence the chemical properties of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the trifluoromethyl group, which is highly electronegative and could influence the overall polarity and reactivity of the molecule .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the trifluoromethyl and aniline groups. The trifluoromethyl group is known to be resistant to many types of chemical reactions due to the strength of the carbon-fluorine bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the trifluoromethyl group, which can increase the lipophilicity and metabolic stability of the molecule .

Scientific Research Applications

Antibacterial and Antifungal Activities

This compound has been used in the design and synthesis of novel fluorinated compounds comprising of chalcones bearing trifluoromethyl and trifluoromethoxy substituents . These compounds have shown promising antibacterial and antifungal activities against various pathogenic Gram-positive and Gram-negative bacterial and fungal strains . In particular, the compound A3/B3 bearing an indole ring attached to the olefinic carbon has been proved to possess the most antimicrobial activity compared to the standard drugs without showing cytotoxicity on human normal liver cell line (L02) .

Drug Design and Synthesis

The compound is used in the design and synthesis of new drugs . The trifluoromethyl group is a common motif in medicinal chemistry due to its ability to modulate the physical, chemical, and pharmacokinetic properties of drug molecules .

Development of Antimicrobial Agents

The compound has potential in the development of novel agents against bacterial and fungal infections . The minimum inhibitory concentration (MIC) for A3/B3 was determined by serial tube dilution method and showed potential activity .

Study of Cytotoxicity

The compound has been used in the study of cytotoxicity . It has been found that the compound A3/B3 does not show cytotoxicity on human normal liver cell line (L02) .

Study of Drug Resistance

The compound can be used in the study of drug resistance . Despite the availability of many drugs to treat infectious diseases, problems like narrow antimicrobial spectrum, drug resistance, hypersensitivities, and systemic toxicities are hampering their clinical utility .

Study of Fluorinated Compounds

The compound is used in the study of fluorinated compounds . Fluorinated compounds have unique properties and are widely used in the pharmaceutical industry .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Trifluoromethyl-containing compounds are of interest in many areas of research, including pharmaceuticals, agrochemicals, and materials science .

properties

IUPAC Name

ethyl (E)-2-cyano-3-[3-(trifluoromethyl)anilino]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2/c1-2-20-12(19)9(7-17)8-18-11-5-3-4-10(6-11)13(14,15)16/h3-6,8,18H,2H2,1H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHPLXBWPGHIAL-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=CC(=C1)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/NC1=CC=CC(=C1)C(F)(F)F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (E)-2-cyano-3-[3-(trifluoromethyl)anilino]prop-2-enoate

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